molecular formula C4H3ClF2O2 B12210751 Ethenyl 2-chloro-2,2-difluoroacetate CAS No. 667-28-7

Ethenyl 2-chloro-2,2-difluoroacetate

Cat. No.: B12210751
CAS No.: 667-28-7
M. Wt: 156.51 g/mol
InChI Key: CNYNLFFKWBSWOZ-UHFFFAOYSA-N
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Description

Ethenyl 2-chloro-2,2-difluoroacetate is a chemical reagent designed for research applications. As a high-value building block in organic synthesis, its structure is anticipated to be useful for introducing the difluoromethyl (CF2H) motif into target molecules. The difluoromethyl group is of significant interest in medicinal and agrochemical research because it can act as a bioisostere for alcohols, thiols, and other functional groups, potentially altering the lipophilicity, metabolic stability, and hydrogen-bonding capacity of a compound . The related ethyl ester, Ethyl 2-chloro-2,2-difluoroacetate, is a known compound that serves as a precursor in synthetic pathways, for example, in hydrogenation reactions to produce other fluorinated acetates . Researchers exploring late-stage difluoromethylation for drug discovery may find this reagent valuable for constructing complex molecules with tailored properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

667-28-7

Molecular Formula

C4H3ClF2O2

Molecular Weight

156.51 g/mol

IUPAC Name

ethenyl 2-chloro-2,2-difluoroacetate

InChI

InChI=1S/C4H3ClF2O2/c1-2-9-3(8)4(5,6)7/h2H,1H2

InChI Key

CNYNLFFKWBSWOZ-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(F)(F)Cl

Origin of Product

United States

Mechanistic Investigations and Chemical Reactivity of Ethenyl 2 Chloro 2,2 Difluoroacetate and Analogues

Mechanisms of Halogenated Difluoroacetate (B1230586) Reactions

The reactivity of the halogenated difluoroacetate moiety is diverse, enabling a range of transformations critical to the synthesis of complex fluorinated molecules. The specific reaction pathway is often dictated by the choice of reagents, catalysts, and reaction conditions.

Nucleophilic Substitution Reactions Involving the Chloro-Difluoroacetate Moiety

The chloro-difluoroacetate group contains a reactive carbon-chlorine bond, making it susceptible to nucleophilic attack. biosynth.com In these reactions, a nucleophile displaces the chloride ion, which is a competent leaving group. utexas.edusydney.edu.au This process is a fundamental transformation for introducing the difluoroacetate functional group onto other molecules. libretexts.org The general mechanism for nucleophilic substitution involves the attack of an electron-rich species (the nucleophile) on the electrophilic carbon atom bearing the chlorine. sydney.edu.au

The reaction can proceed through different mechanisms, such as the concerted S\textsubscriptN2 pathway or a stepwise S\textsubscriptN1 pathway, although the former is more common for primary and secondary alkyl halides. utexas.eduleah4sci.com The presence of the two electron-withdrawing fluorine atoms significantly influences the electrophilicity of the α-carbon, enhancing its reactivity towards nucleophiles. biosynth.com For instance, ethyl 2-chloro-2,2-difluoroacetate (B8310253) is utilized in the synthesis of benzofuran (B130515) derivatives through a nucleophilic substitution reaction. biosynth.com

These reactions are not limited to carbon nucleophiles; heteroatom nucleophiles are also widely used. The difluoromethylation of thiols, phenols, and nitrogen heterocycles can be achieved using reagents like sodium chlorodifluoroacetate, where the nucleophilic sulfur, oxygen, or nitrogen atom attacks the difluoromethyl group. acs.org

Table 1: Examples of Nucleophilic Substitution with Chlorodifluoroacetate Analogues

Nucleophile TypeChlorodifluoroacetate ReagentProduct TypeReference
ThiophenolsSodium ChlorodifluoroacetateDifluoromethylated Thioethers acs.org
PhenylselenolSodium ChlorodifluoroacetateDifluoromethylated Selenoethers acs.org
Nitrogen HeterocyclesSodium ChlorodifluoroacetateN-Difluoromethylated Heterocycles acs.org
Alcohols/PhenolsSodium ChlorodifluoroacetateDifluoromethyl Ethers youtube.com

Reformatskii-Type Reactions with Related Esters

The Reformatskii reaction is a classic carbon-carbon bond-forming method that utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc. wikipedia.orgbyjus.comlibretexts.org The reaction proceeds via the formation of an organozinc intermediate, often called a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is less reactive than corresponding Grignard or lithium reagents, which prevents it from reacting with the ester functionality of another molecule. wikipedia.orglibretexts.org

Esters such as ethyl bromodifluoroacetate and ethyl iododifluoroacetate are effective substrates in Reformatskii-type reactions. beilstein-journals.orgnih.govrsc.org The reaction starts with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. byjus.comlibretexts.org This organozinc reagent then adds to an electrophile, typically an aldehyde or ketone, to form a β-hydroxy ester after an acidic workup. wikipedia.orgbyjus.com

Recent advancements have focused on developing asymmetric versions of this reaction to produce chiral molecules. For example, the enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones has been achieved using chiral ligands, yielding products with a new quaternary carbon center in high enantiomeric excess. rsc.org Similarly, the reaction of ethyl bromozinc-α,α-difluoroacetate with aldehydes in the presence of chiral amino alcohol ligands has been investigated to produce chiral fluorinated β-hydroxy esters. beilstein-journals.orgnih.gov While the classic reaction uses zinc, other metals and metal salts like samarium(II) iodide (SmI\textsubscript2) have also been employed. wikipedia.orgbeilstein-journals.orgnih.gov

Table 2: Key Features of the Reformatskii Reaction with Halogenated Difluoroacetates

FeatureDescriptionReference
Reactantsα-Halo ester (e.g., ethyl bromodifluoroacetate), carbonyl compound (aldehyde/ketone), metal (typically zinc). wikipedia.orgbyjus.com
Key IntermediateOrganozinc reagent (Reformatsky enolate). wikipedia.orglibretexts.org
Productβ-Hydroxy ester. wikipedia.orgbyjus.com
Modern VariationsEnantioselective versions using chiral ligands; use of other metals like SmI₂. beilstein-journals.orgnih.govrsc.org

Radical Reactions and Radical Scavenging Studies

The carbon-halogen bond in halogenated difluoroacetates can also undergo homolytic cleavage to generate carbon-centered radicals. Radical reactions of alkyl 2-bromo-2,2-difluoroacetates have been studied, particularly their addition to vinyl ethers. researchgate.netnih.gov These reactions are typically initiated by a radical initiator or by photoredox catalysis. researchgate.net For instance, visible light photoredox catalysis can be used for the selective difluoroalkylation of alkenes with ethyl 2-bromo-2,2-difluoroacetate. researchgate.net

The general mechanism involves three main stages: initiation, propagation, and termination. youtube.com In the initiation step, a radical is generated from an initiator. During propagation, this radical abstracts the halogen atom from the difluoroacetate to form a difluoroacetyl radical. This radical then adds to an alkene, generating a new carbon-centered radical, which can then propagate the chain. researchgate.netnih.govyoutube.com These methods provide a powerful way to synthesize various difluoro- or monofluoroacetyl-substituted compounds. researchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. wikipedia.org In these reactions, an organometallic reagent couples with an organic halide or triflate. wikipedia.org Halogenated difluoroacetates can serve as coupling partners in these transformations.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of a difluoroacetate, the catalyst (e.g., a Pd(0) complex) would first undergo oxidative addition into the carbon-halogen bond. The resulting Pd(II) intermediate would then react with another coupling partner in a transmetalation step, followed by reductive elimination to form the final product and regenerate the Pd(0) catalyst. wikipedia.org

While direct cross-coupling of the C-Cl bond in chlorodifluoroacetates is challenging, related chemistry often involves the generation of other reactive species. For example, difluorocarbene, derived from chlorodifluoroacetate precursors, can engage in cross-coupling reactions with other carbene intermediates. acs.org Nickel-catalyzed cross-coupling reactions have also been shown to activate robust C-F bonds, suggesting the potential for similar transformations with chlorodifluoroacetates under specific conditions. beilstein-journals.org

Difluorocarbene Chemistry Derived from Chlorodifluoroacetate Precursors

One of the most significant applications of chlorodifluoroacetate esters and their salts is as precursors for the in situ generation of difluorocarbene (:CF\textsubscript2), a versatile and moderately electrophilic reactive intermediate. thieme-connect.comsioc.ac.cn

Decarboxylation Pathways and In Situ Generation of Difluorocarbene

Sodium chlorodifluoroacetate (SCDA) is a widely used and inexpensive reagent for generating difluorocarbene. acs.orgthieme-connect.com The process is typically initiated by heat. youtube.com Upon heating, SCDA undergoes thermal decarboxylation (loss of CO\textsubscript2) to form a chlorodifluoromethyl anion intermediate (CF\textsubscript2Cl\textsuperscript{-}). youtube.com This anion is unstable and rapidly eliminates a chloride ion (Cl\textsuperscript{-}) in an α-elimination step to yield singlet difluorocarbene. youtube.com

Mechanism of Difluorocarbene Generation from Sodium Chlorodifluoroacetate: ClCF\textsubscript2CO\textsubscript2Na → [ClCF\textsubscript2\textsuperscript{-}] + CO\textsubscript2 + Na\textsuperscript{+} [ClCF\textsubscript2\textsuperscript{-}] → :CF\textsubscript2 + Cl\textsuperscript{-}

This in situ generation is highly effective because the reactive difluorocarbene is produced directly in the presence of the substrate it is intended to react with. acs.orgthieme-connect.com This circumvents the need to handle the potentially hazardous carbene directly. rsc.org The generated difluorocarbene can then be trapped by a wide variety of nucleophiles, including phenols, thiols, and amines, to afford difluoromethylated products. acs.orgyoutube.com It also readily participates in [2+1] cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. thieme-connect.com

The conditions for decarboxylation can be tuned. While simple heating in a solvent like DMF is often sufficient, bases like potassium carbonate can facilitate the reaction at lower temperatures. acs.orgyoutube.com This method provides a simple, cost-effective, and non-ozone-depleting route to difluorocarbene chemistry. acs.orgthieme-connect.com

Electrophilic Reactivity of Difluorocarbene

The 2-chloro-2,2-difluoroacetate group serves as a precursor to difluorocarbene (:CF₂), a key reactive intermediate in organic synthesis. cas.cn Upon thermal or chemical induction, the chlorodifluoroacetate moiety can decompose to generate this carbene. youtube.com Difluorocarbene is characterized as a moderately electrophilic species due to a combination of electronic effects. cas.cn The highly electronegative fluorine atoms destabilize the carbene through a negative inductive effect, yet it is simultaneously stabilized by π-donation from the fluorine lone pairs into the empty p-orbital of the carbene carbon. cas.cn

This inherent electrophilicity governs its reaction patterns. Difluorocarbene reacts readily with electron-rich substrates, such as electron-rich alkenes and heteroatom nucleophiles. cas.cn Its reaction with alkenes and alkynes, particularly those that are not electron-rich, often requires thermal energy to overcome a significant activation barrier. cas.cn

A prominent reaction of difluorocarbene is its [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. acs.org This transformation is highly valuable for the synthesis of fluorinated compounds. organic-chemistry.org The efficiency of this reaction has been demonstrated in continuous flow systems, which allow for controlled generation and rapid reaction of the carbene with a variety of alkenes. organic-chemistry.orgnih.gov The reaction tolerates various functional groups, including esters, highlighting its synthetic utility. organic-chemistry.org

Table 1: Difluorocyclopropanation of Various Alkenes Using In Situ Generated Difluorocarbene*

Alkene SubstrateProductYield (%)Reaction TimeReference
Styrene1,1-difluoro-2-phenylcyclopropane9510 min organic-chemistry.org
4-Methoxystyrene1,1-difluoro-2-(4-methoxyphenyl)cyclopropane9910 min organic-chemistry.org
Indene1,1-difluoro-1a,6b-dihydro-1H-cyclopropa[a]indene9310 min organic-chemistry.org
1-Octene1-hexyl-2,2-difluorocyclopropane8510 min organic-chemistry.org
Methyl 10-undecenoateMethyl 9-(2,2-difluorocyclopropyl)nonanoate8010 min organic-chemistry.org

*Data from analogous reactions demonstrating the general reactivity of difluorocarbene with alkenes under continuous flow conditions. organic-chemistry.org

Trapping Experiments and Intermediate Characterization in Difluorocarbene Reactions

Due to its high reactivity and short half-life, difluorocarbene is typically generated in situ for immediate use. nih.gov Direct observation and characterization are challenging, thus its formation is often confirmed through trapping experiments and analysis of the resulting products. acs.org

One method to intercept and characterize carbene intermediates is through the use of trapping agents. Frustrated Lewis pairs (FLPs), for instance, have been successfully used to trap difluorocarbene, forming stable zwitterionic adducts that can be isolated and studied. rsc.org This provides direct evidence for the existence of the free carbene during a reaction.

In many transformations, particularly those mediated by transition metals, the reactive species is proposed to be a metal-carbene complex rather than a free carbene. For example, in copper-catalyzed reactions, the formation of a copper-difluorocarbene intermediate is often postulated. cas.cnacs.org While these intermediates have proven difficult to isolate or directly observe, their existence is supported by mechanistic studies and the nature of the final products. cas.cnacs.org Attempts to stabilize and characterize such intermediates, for instance by using specific ligands like 1,10-phenanthroline, have been pursued, with indirect evidence such as the detection of subsequent products like difluoromethane (B1196922) (CH₂F₂) by ¹⁹F NMR providing support for their transient formation. acs.org

Reactivity of the Ethenyl (Vinyl) Moiety

The ethenyl (vinyl) group of the title compound is expected to exhibit reactivity typical of both vinyl esters and electron-deficient alkenes due to the influence of the attached chlorodifluoroacetate group.

The vinyl group is susceptible to addition reactions. A key analogous reaction is the addition of dihalocarbenes to vinyl-terminated surfaces. In one study, vinyl-terminated self-assembled monolayers (SAMs) were successfully modified by reaction with difluorocarbene (:CF₂), generated from the Ruppert-Prakash reagent (TMSCF₃), to form gem-difluorocyclopropane-terminated surfaces. beilstein-journals.org This demonstrates that the vinyl group is a receptive substrate for difluorocarbene addition, a reaction that could potentially occur if Ethenyl 2-chloro-2,2-difluoroacetate were exposed to an external source of :CF₂ or if intermolecular reactions were to take place.

Table 2: Dihalocarbene Addition to Vinyl-Terminated Self-Assembled Monolayers (SAMs)*

DihalocarbeneCarbene SourceSurface ProductSurface Coverage (%)Reference
:CF₂TMSCF₃ / NaIgem-difluorocyclopropane-terminated SAM~30 beilstein-journals.org
:CCl₂CHCl₃ / NaOH / BTEACgem-dichlorocyclopropane-terminated SAM~30 beilstein-journals.org
:CBr₂CHBr₃ / NaOH / BTEACgem-dibromocyclopropane-terminated SAM~30 beilstein-journals.org

*Data from analogous reactions on vinyl-terminated surfaces, illustrating the susceptibility of the vinyl group to carbene addition. beilstein-journals.org

Vinyl esters, such as vinyl acetate (B1210297), are known to undergo a variety of addition reactions. For example, bromine adds across the double bond to give the dibromide, and hydrogen halides add to yield 1-haloethyl acetates. wikipedia.org These reactions are characteristic of the alkene functionality within the vinyl group.

The reactivity of this compound is also influenced by the other functional groups present. The most significant of these is the chlorodifluoroacetate ester itself.

The C-Cl bond and the carboxylate group in sodium 2-chloro-2,2-difluoroacetate are known to be labile under thermal conditions, leading to decarboxylation and loss of a chloride ion to generate difluorocarbene. youtube.com It is plausible that the ester this compound could undergo a similar decomposition pathway to release difluorocarbene, which could then react with other molecules in the system.

The powerful electron-withdrawing nature of the two fluorine atoms on the α-carbon has a significant impact on the reactivity of the adjacent ester functional group. u-tokyo.ac.jp This effect can increase the electrophilicity of the carbonyl carbon, potentially making the ester group more susceptible to nucleophilic attack compared to non-fluorinated analogues. Hydrolysis of the ester bond to yield vinyl alcohol (which would tautomerize to acetaldehyde) and 2-chloro-2,2-difluoroacetic acid is a possible reaction, particularly under acidic or basic conditions. Studies on fluorocarbon-vinyl acetate copolymers have shown that the vinyl acetate units can be hydrolyzed to vinyl alcohol, demonstrating the reactivity of the ester linkage in a fluorinated environment. utoronto.ca

Furthermore, vinyl esters can participate in transesterification reactions with various carboxylic acids, a reaction that involves the ester functionality. wikipedia.org The fluorine substitution in the title compound would likely influence the rate and equilibrium of such processes.

Polymerization Studies of Ethenyl 2 Chloro 2,2 Difluoroacetate

Homopolymerization Mechanisms and Kinetics

The homopolymerization of ethenyl 2-chloro-2,2-difluoroacetate (B8310253) is anticipated to proceed via a free-radical mechanism, a common pathway for vinyl esters. This process involves the initiation, propagation, and termination steps characteristic of chain-growth polymerization. youtube.com However, the polymerization of vinyl esters, in general, is known to be challenging due to the high reactivity of the propagating radical and the relatively low reactivity of the monomer. mdpi.com This often leads to a high incidence of side reactions, including chain transfer to the monomer, polymer, and solvent, which can result in the formation of branched polymers with broad molecular weight distributions. mdpi.comnih.gov

Copolymerization with Other Vinyl Monomers

The copolymerization of ethenyl 2-chloro-2,2-difluoroacetate with other vinyl monomers offers a versatile route to materials with tailored properties. The reactivity of this halogenated monomer in copolymerization is a critical factor determining the composition and microstructure of the resulting copolymer.

Controlled Radical Polymerization Techniques (e.g., RAFT Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. rsc.org The application of RAFT to vinyl esters, which are classified as "less activated monomers" (LAMs), has been a subject of considerable research. mdpi.com The success of RAFT polymerization of vinyl esters is highly dependent on the choice of the RAFT agent, particularly the Z and R groups, which modulate the stability of the intermediate radical adduct and the rate of reinitiation, respectively. mdpi.comacs.org

For the RAFT polymerization of this compound, it is anticipated that dithiocarbamates or xanthates with appropriate substituents would be suitable RAFT agents, similar to those used for vinyl acetate (B1210297). mdpi.com The electron-withdrawing nature of the chloro-difluoroacetate group might necessitate careful selection of the Z group to avoid excessive retardation of the polymerization.

Table 1: Commonly Used RAFT Agents for Vinyl Ester Polymerization

RAFT Agent Type Z Group R Group Suitability for Vinyl Esters
Xanthates O-Alkyl/Aryl Alkyl Generally suitable, can control polymerization with some retardation. mdpi.com

Influence of Halogen Substituents on Monomer Reactivity and Polymerization Behavior

The presence of one chlorine and two fluorine atoms on the acetate moiety of this compound is expected to have a profound impact on its monomer reactivity. The strong electron-withdrawing nature of these halogens can decrease the electron density of the vinyl double bond. mdpi.com This electronic effect can lead to a tendency for alternating copolymerization when copolymerized with electron-rich monomers.

For instance, studies on the copolymerization of fluorinated vinyl esters like vinyl trifluoroacetate (B77799) (VTFAc) with vinyl acetate (VAc) have shown a move towards alternation, as indicated by their reactivity ratios. mdpi.comutoronto.ca It is reasonable to expect a similar trend for this compound.

Table 2: Reactivity Ratios for Copolymerization of Fluorinated Vinyl Esters with Vinyl Acetate (VAc)

M1 M2 r1 r2 Polymerization System Reference
Vinyl trifluoroacetate (VTFAc) VAc 0.77 0.28 Bulk mdpi.com

Data presented for analogous fluorinated vinyl esters to infer potential behavior.

The halogen substituents also influence the properties of the resulting polymer, such as its thermal stability and chemical resistance.

Structural Characterization of Resultant Poly(this compound) Materials

The structural characterization of poly(this compound) is crucial for understanding its properties and potential applications. Standard analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the polymer structure. The ¹H NMR spectrum is expected to show characteristic signals for the vinyl backbone protons and the protons on the ethyl group. The ¹³C NMR spectrum would provide information about the carbon skeleton, including the carbonyl carbon of the ester group and the carbons bearing the halogen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to identify the characteristic functional groups in the polymer, such as the C=O stretching of the ester group and the C-Cl and C-F stretching vibrations.

Differential Scanning Calorimetry (DSC): DSC would be employed to determine the glass transition temperature (Tg) of the polymer. The Tg is expected to be influenced by the bulky and polar side groups. For comparison, the Tg of poly(vinyl acetate) is around 30-40 °C, and the presence of the halogenated side group in poly(this compound) would likely lead to a different Tg. Copolymers of chlorotrifluoroethylene (B8367) and vinyl acetate have shown Tg values between 42 and 53 °C. utoronto.ca

Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability of the polymer. The presence of C-Cl and C-F bonds might impart different thermal degradation characteristics compared to non-halogenated poly(vinyl esters).

Post-Polymerization Modification Strategies for Poly(vinyl ester)s

Post-polymerization modification offers a powerful avenue for tailoring the properties of poly(this compound) and introducing new functionalities. tandfonline.comresearchgate.net

One of the most common modification strategies for poly(vinyl esters) is the hydrolysis of the ester side groups to yield poly(vinyl alcohol). rsc.org In the case of poly(this compound), selective hydrolysis could potentially be achieved, although the reactivity of the chloro-difluoroacetate group towards hydrolysis would need to be considered. The hydrolysis of halogenated esters can be more facile than their non-halogenated counterparts. mdpi.com

Another potential modification strategy involves reactions at the carbon-chlorine bond . The chlorine atom could be susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For instance, reactions with amines, azides, or thiols could be explored to functionalize the polymer. researchgate.netnih.gov Such modifications have been reported for other chlorinated polymers like poly(vinyl chloride). mdpi.com

Furthermore, the presence of fluorine atoms could open up possibilities for modifications based on fluorine chemistry . While C-F bonds are generally strong, specific reactions targeting these bonds or utilizing their influence on adjacent groups could be envisioned. mdpi.comacs.org

Table 3: Potential Post-Polymerization Modification Reactions

Reaction Type Reagents Potential Functional Group Introduced
Hydrolysis Acid or base Hydroxyl (-OH)
Nucleophilic Substitution Amines, Azides, Thiols Amino, Azido, Thioether groups

It is important to note that the feasibility and efficiency of these modification strategies would need to be experimentally verified for poly(this compound).

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Methods

Specific ¹H, ¹³C, and ¹⁹F NMR data for Ethenyl 2-chloro-2,2-difluoroacetate (B8310253) are not documented in the reviewed sources. The analysis would be expected to show characteristic signals for the vinyl protons in the ¹H NMR spectrum, with complex splitting patterns due to geminal, cis, and trans couplings. The ¹⁹F NMR would provide information on the electronic environment of the difluoromethyl group.

No mass spectrometry data detailing the fragmentation pattern of Ethenyl 2-chloro-2,2-difluoroacetate could be located.

Specific IR spectral data showing the characteristic absorption bands for the C=O (ester), C-Cl, C-F, and C=C (vinyl) bonds of this compound are not available in the searched literature.

Computational Chemistry and Molecular Modeling

There are no specific DFT studies in the available literature that focus on the electronic structure, molecular orbitals, or potential reaction pathways of this compound.

No kinetic or reactivity studies concerning the gas-phase reactions of this compound have been found in the reviewed scientific papers.

Conformational Analysis and Stereoelectronic Effects

Due to a lack of direct experimental studies on this compound, its conformational preferences and the governing stereoelectronic effects are inferred from computational studies and experimental data on analogous molecules, such as other vinyl esters and haloacetates.

The conformational landscape of this compound is primarily dictated by rotation around two key single bonds: the C-O bond of the ester linkage and the C-C bond of the chloro-difluoroacetyl group.

For the ester group, a planar arrangement is strongly favored due to a significant resonance stabilization, where a lone pair on the single-bonded oxygen atom delocalizes into the π* orbital of the carbonyl group (n_O → π*_C=O). This interaction results in a substantial rotational barrier, typically making non-planar conformations energetically unfavorable. Like other esters, this compound is expected to predominantly exist in one of two planar conformations: s-trans (E) or s-cis (Z). For many small esters, the s-trans form is sterically preferred. However, for vinyl esters such as vinyl acetate (B1210297), the cis conformation (often referred to as cis-trans when considering the entire molecule) has been found to be the most stable. publish.csiro.au This preference is attributed to a combination of stabilizing electronic interactions and minimal steric hindrance. publish.csiro.au

Rotation around the C-C bond of the 2-chloro-2,2-difluoroacetyl moiety is also a critical factor. The conformational preference will be influenced by a balance of steric repulsion between the bulky chlorine atom, the fluorine atoms, and the carbonyl oxygen, as well as stereoelectronic interactions. These interactions include hyperconjugative effects, where σ bonds can donate electron density into adjacent empty σ* orbitals. For instance, in related haloalkanes like 1,2-difluoroethane, the gauche conformer is surprisingly more stable than the anti conformer, a phenomenon explained by stabilizing hyperconjugative interactions. msu.edu Similar effects, along with electrostatic dipole-dipole interactions between the C-F, C-Cl, and C=O bonds, will determine the most stable arrangement of the haloacetyl group relative to the rest of the molecule.

Prediction of Spectroscopic Properties

The spectroscopic properties of this compound can be predicted by analyzing data from analogous structures, including various vinyl esters and compounds containing a difluoroacetyl group. These predictions provide a reasonable estimation of the expected spectral data.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be dominated by the signals from the ethenyl (vinyl) group. The three vinyl protons are chemically non-equivalent and will form a complex splitting pattern. The proton on the carbon adjacent to the ester oxygen (H_A) will be the most deshielded. The two terminal protons (H_B and H_C) will be split by each other (geminal coupling) and by H_A (cis or trans coupling).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
=CH-O-7.2 - 7.4ddJ_trans ≈ 14 Hz, J_cis ≈ 7 Hz
=CH₂ (trans to H_A)4.8 - 5.0ddJ_trans ≈ 14 Hz, J_gem ≈ 1.5 Hz
=CH₂ (cis to H_A)4.5 - 4.7ddJ_cis ≈ 7 Hz, J_gem ≈ 1.5 Hz

Note: These are estimated values. Actual chemical shifts can be influenced by the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will feature four distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The two sp² carbons of the vinyl group will appear in the olefinic region, with the carbon atom bonded to the oxygen being more deshielded. The carbon of the -CF₂Cl group will be a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O160 - 165
=CH-O-140 - 142
-CF₂Cl115 - 125 (triplet)
=CH₂97 - 100

Note: These are estimated values and can vary based on solvent and computational model.

Predicted ¹⁹F NMR Spectral Data

The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoroacetyl group. The chemical shift of this signal is highly sensitive to the electronic environment. wikipedia.org Based on data for similar difluoro compounds, the chemical shift is predicted to be in the upfield region relative to the standard CFCl₃. ucsb.edu This signal will not show any homonuclear coupling but will exhibit heteronuclear coupling with the adjacent carbon.

Table 3: Predicted ¹⁹F NMR Chemical Shift

Fluorine GroupPredicted Chemical Shift (δ, ppm)
-CF₂Cl-60 to -80

Note: Referenced to CFCl₃. The exact shift is dependent on the solvent.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will provide key information about the functional groups present. The most prominent bands are expected to be the C=O stretch of the ester and the C=C stretch of the vinyl group. The presence of strong C-F and C-Cl bonds will also result in characteristic absorptions in the fingerprint region.

Table 4: Predicted Major IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
C=OEster Stretch1740 - 1760
C=CAlkene Stretch1640 - 1650
C-OEster Stretch1100 - 1250
C-FStretch1000 - 1100
C-ClStretch650 - 800
=C-HOut-of-plane bend910 - 990

Note: These are approximate ranges for the major vibrational modes.

Applications and Advanced Material Science Contexts

Role as a Synthetic Building Block for Fluorinated Organic Compounds

Ethenyl 2-chloro-2,2-difluoroacetate (B8310253) is a valuable synthetic building block in organofluorine chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, thermal stability, and lipophilicity. researchgate.netbeilstein-journals.orgsioc-journal.cn As a result, there is a significant demand for efficient methods to introduce fluorine-containing groups into complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. sioc-journal.cncas.cnnih.gov The strategy of using fluorinated building blocks remains a dominant approach in drug discovery. nih.gov Ethenyl 2-chloro-2,2-difluoroacetate and its derivatives, such as sodium 2-chloro-2,2-difluoroacetate, serve as precursors for the highly sought-after difluoromethyl (CHF₂) and difluorocarbene (:CF₂) moieties.

A primary application of the 2-chloro-2,2-difluoroacetate group is in the synthesis of difluoromethylated arenes and heteroarenes, which are crucial structures in many pharmaceutical and agrochemical compounds. cas.cn The related salt, sodium 2-chloro-2,2-difluoroacetate, is widely used as an inexpensive and accessible precursor to difluorocarbene (:CF₂). researchgate.netorgsyn.org Through thermal decarboxylation, the salt generates the highly reactive difluorocarbene intermediate. orgsyn.org

This reactivity has been harnessed in various synthetic methodologies. For instance, researchers have developed a direct palladium-catalyzed difluoromethylation method that couples chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive industrial raw material, with arylboronic acids and esters. cas.cn This reaction proceeds through a palladium difluorocarbene intermediate and demonstrates a broad substrate scope, including heteroarylboronic acids and complex, biologically active molecules. cas.cn The process is noted for its high efficiency and excellent functional group tolerance. cas.cn

Another approach involves the difluoromethylation of phenols. orgsyn.org In this method, sodium 2-chloro-2,2-difluoroacetate thermally decomposes to generate difluorocarbene, which is then trapped by a phenolate (B1203915) nucleophile. orgsyn.org Subsequent protonation yields the desired aryl difluoromethyl ether. This protocol provides a straightforward and chromatography-free route to these valuable compounds. orgsyn.org

Reaction TypePrecursorReagent/CatalystProduct Class
DifluoromethylationArylboronic Acids/EstersClCF₂H / Palladium CatalystDifluoromethylated Arenes
DifluoromethylationPhenolsSodium 2-chloro-2,2-difluoroacetateAryl Difluoromethyl Ethers
Difluoromethylation2-HydroxychalconesSodium 2-chloro-2,2-difluoroacetateAryl Difluoromethyl Ethers

The utility of the 2-chloro-2,2-difluoroacetate moiety extends to the synthesis of more intricate molecular architectures containing difluorinated groups. researchgate.netbeilstein-journals.orgnih.gov The introduction of fluorine can be a significant challenge in the synthesis of complex molecules, but building blocks like sodium 2-chloro-2,2-difluoroacetate make it more accessible. researchgate.net

A notable example is the difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent. researchgate.net This reaction not only produces aryl difluoromethyl ethers in moderate to good yields but can also lead to the formation of novel 2,2-difluoro-2H-benzofuran derivatives through an addition reaction pathway. researchgate.net The ability to generate such complex heterocyclic structures from relatively simple starting materials underscores the value of this fluorinated building block. This method provides a practical route to creating diverse, highly functionalized molecules that would be difficult to synthesize otherwise. researchgate.netbeilstein-journals.org

Integration into Polymer Design for Enhanced Material Properties

The "ethenyl" group in this compound, also known as a vinyl group, allows this monomer to be integrated into polymer chains through polymerization. This opens up possibilities for creating advanced polymers with unique, tailored properties stemming from the presence of both chlorine and fluorine atoms.

This compound is a type of vinyl ester. Vinyl ester resins (VERs) are a class of high-performance thermosetting resins known for their superior physical properties and remarkable corrosion resistance compared to conventional polyester (B1180765) resins. researchgate.net They are typically synthesized through the reaction of epoxy resins with unsaturated carboxylic acids and are cured by dissolving them in a reactive monomer, such as styrene, and initiating a free-radical polymerization. researchgate.net

By incorporating a fluorinated monomer like this compound as a comonomer in the production of poly(vinyl ester)s, it is possible to develop copolymers for specialized applications. The presence of the C-F bonds in the polymer structure is expected to impart several desirable characteristics:

Increased Chemical Resistance: Fluoropolymers are known for their inertness to a wide range of chemicals, and incorporating this monomer could boost the already excellent corrosion resistance of VERs. researchgate.net

Modified Surface Properties: The low surface energy of fluorinated segments can lead to materials with hydrophobic and oleophobic properties, useful for anti-fouling or low-friction surfaces.

The development of such copolymers could lead to advanced materials for demanding environments, such as high-performance coatings, chemically resistant tank linings, and specialized composite matrices.

The specific structure of this compound allows for the precise tailoring of resinous material characteristics. The combination of the flexible vinyl ester backbone with the polar and electron-withdrawing chloro and difluoro groups can influence the final properties of the cured resin in a predictable manner.

The polymerization of this monomer, either alone or with other comonomers, can create resinous materials where properties are tuned by the monomer ratio and curing conditions. The presence of both chlorine and fluorine provides a unique combination of properties. For example, while fluorine enhances thermal stability and chemical inertness, the chlorine atom can modify the polymer's refractive index, flame retardancy, and adhesion characteristics. This allows for the rational design of materials for specific optical, electronic, or structural applications. researchgate.net The development of such tailored resins is analogous to the modification of other polymers, like poly(2-chloro-2-propen-1-ol), to enhance specific properties such as gas sorption. rsc.org

Polymer PropertyInfluencing Structural FeaturePotential Application
Thermal & Chemical StabilityC-F bondsHigh-performance coatings, chemical linings
Hydrophobicity/OleophobicityFluorinated groupsAnti-fouling surfaces, low-friction materials
Flame RetardancyC-Cl bondFire-resistant components, electrical insulation
Refractive Index/Dielectric ConstantC-F and C-Cl bondsOptical components, specialized electronics

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The industrial synthesis of vinyl esters has traditionally relied on methods that are often energy-intensive and utilize toxic catalysts. bsu.by Future research will undoubtedly focus on developing greener and more sustainable routes to compounds like Ethenyl 2-chloro-2,2-difluoroacetate (B8310253).

A promising avenue is the adoption of biocatalysis. For instance, immobilized enzymes such as Candida antarctica lipase (B570770) B have been successfully used for the direct synthesis of bifunctional vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers. rsc.orgrsc.org This enzymatic approach operates under mild conditions, often in bulk or in green solvents, and can achieve high conversion rates in short reaction times. rsc.orgrsc.org Adapting such a biocatalytic transesterification or direct esterification could offer a more sustainable pathway to Ethenyl 2-chloro-2,2-difluoroacetate, minimizing waste and avoiding harsh reagents. rsc.org The development of synthetic routes that allow for the direct esterification of carboxylic acids without the need for derivatives or scavengers would be a preferred and more sustainable approach. rsc.org

Another area of development is the use of alternative, less hazardous starting materials. While vinyl acetate (B1210297) is a common precursor for producing other vinyl esters through transvinylation, its synthesis often involves palladium catalysts. wikipedia.orgnuu.uz Research into synthesizing vinyl esters directly from acetaldehyde (B116499) or via vinyloxy trimethylsilane (B1584522) has shown excellent yields and presents a potential alternative. tandfonline.com Exploring these catalyst-free or more benign catalytic systems for the synthesis of this compound could significantly improve the environmental footprint of its production.

Table 1: Comparison of Potential Synthetic Methodologies for Vinyl Esters

MethodCatalyst/ReagentAdvantagesChallenges
Traditional Transvinylation Mercury or Palladium saltsEstablished methodToxicity of catalysts, harsh conditions
Biocatalytic Esterification Immobilized Lipase (e.g., CalB)Mild conditions, high selectivity, sustainable rsc.orgrsc.orgEnzyme stability and cost, substrate scope
Acetaldehyde-based Synthesis Acid catalystHigh yields, readily available starting material tandfonline.comPotential for side reactions
Vinyloxy Trimethylsilane Route Fluoride (B91410) source (e.g., KF)High yields, versatile tandfonline.comStoichiometric use of reagents

Advancements in Stereoselective Transformations and Chiral Fluorinated Compound Synthesis

The presence of a difluoromethyl group in this compound makes it a potentially valuable building block for the synthesis of chiral fluorinated compounds, which are of significant interest in medicinal chemistry. Future research will likely focus on developing stereoselective transformations of this and related molecules.

Asymmetric fluorocyclizations of alkenes have emerged as a powerful tool for creating stereogenic centers containing fluorine. acs.org While these methods have been applied to various olefins, their extension to functionalized vinyl esters like this compound remains an open area of investigation. acs.org The development of organocatalytic systems, for instance using chiral phosphoric acids, has enabled highly enantioselective fluorocyclization reactions. cas.cn Applying such catalytic strategies to this compound could lead to novel chiral fluorinated lactones and other heterocyclic structures.

Furthermore, biocatalytic approaches are showing immense promise for the synthesis of chiral organofluorine compounds. nih.govnih.govacs.org Directed evolution of enzymes has yielded biocatalysts capable of highly enantioselective reactions, such as carbene B-H bond insertion to produce chiral α-trifluoromethylated organoborons. nih.govnih.govacs.org Similarly, engineered enzymes have been used for the enantioselective oxytrifluoromethylation of alkenes to form chiral lactones. acs.org Exploring the enzymatic transformation of this compound could provide access to a range of enantioenriched fluorinated building blocks.

Exploration of Novel Catalytic Systems for Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. rsc.orgnih.gov Future research on this compound will likely involve the exploration of novel catalytic systems to functionalize its difluoromethyl group.

Transition metal catalysis, particularly with nickel, palladium, and rhodium, has been instrumental in advancing C-F bond activation. numberanalytics.commdpi.com Recent developments have focused on designing catalysts with improved activity and selectivity, allowing for the functionalization of C-F bonds in the presence of other reactive groups. numberanalytics.com For gem-difluoroalkenes, which share structural similarities with the vinyloxy portion of the target molecule, stereodivergent C-F bond functionalization has been achieved using palladium catalysis, allowing access to both Z- and E-monofluoroalkene products. acs.org Applying such catalytic systems to this compound could enable the selective replacement of a fluorine atom with other functional groups, leading to a diverse array of partially fluorinated compounds.

Visible light photoredox catalysis has also emerged as a powerful tool for C-F bond cleavage under mild conditions. nih.gov This strategy allows for the generation of radical intermediates that can participate in a variety of bond-forming reactions. nih.gov The application of photoredox catalysis to trifluoromethyl-containing compounds has enabled their defluoroalkylation and other transformations. rsc.org Investigating the photoredox-catalyzed reactions of this compound could unlock new pathways for its derivatization.

Expansion of Applications in Chemical Biology and Advanced Materials Science

The unique properties imparted by fluorine atoms mean that this compound could be a valuable monomer for the creation of advanced materials and a useful tool in chemical biology.

In materials science, fluorinated polymers are prized for their chemical resistance, thermal stability, and low surface energy. nih.govnumberanalytics.compageplace.deresearchgate.netplasticsengineering.org The polymerization of fluorinated vinyl monomers, such as vinylidene fluoride and chlorotrifluoroethylene (B8367), leads to materials with a wide range of applications, from high-performance elastomers to coatings and materials for biomedical devices. nih.govmdpi.com The vinyl group in this compound makes it a candidate for polymerization, potentially leading to novel fluorinated polymers with tailored properties. The resulting polymers could find use in applications requiring chemical inertness and specific surface properties. Research into the polymerization of fluorinated vinyl ethers has demonstrated that living cationic polymerization can produce well-defined polymers, including block and star-shaped architectures. researchgate.net

In the realm of chemical biology, fluorinated molecules are often used as probes to study biological systems, and the incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates. sioc.ac.cn The vinyl ester functionality of this compound could be exploited for bioconjugation reactions. For instance, enzymatic transesterification could be used to attach the 2-chloro-2,2-difluoroacetyl group to biomolecules. mdpi.com Furthermore, the development of biocatalytic methods to incorporate fluorinated building blocks into complex molecules is a rapidly growing field. sioc.ac.cn Future research could explore the use of this compound as a substrate for engineered enzymes to label or modify proteins and other biopolymers.

Q & A

Q. What synthetic routes are commonly employed to prepare ethenyl 2-chloro-2,2-difluoroacetate?

this compound can be synthesized via alkylation or cycloaddition reactions. A validated method involves using sodium 2-chloro-2,2-difluoroacetate as a precursor. For example, reacting sodium 2-chloro-2,2-difluoroacetate with triphenylphosphine in DMF at 100°C for 5 hours yields gem-difluoroalkenes, which can be further functionalized . Another approach uses methyl 2-chloro-2,2-difluoroacetate in alkylation reactions with aminobenzylsulfones under basic conditions to form triazole derivatives .

Synthetic Method Conditions Key Reagents Yield
Alkylation via sodium salt100°C, DMF, 5 hSodium 2-chloro-2,2-difluoroacetate, PPh₃57% (post-functionalization)
Triazole formationRoom temperature, NiCl₂(PCy₃)₂ catalystMethyl 2-chloro-2,2-difluoroacetate, K₃PO₄21–57%

Q. What precautions are critical for handling sodium 2-chloro-2,2-difluoroacetate during synthesis?

Sodium 2-chloro-2,2-difluoroacetate is hygroscopic and requires storage in a dark, dry environment at room temperature . Reactions involving this compound may release gases (e.g., CO₂ or HCl), necessitating the use of an oil bubbler or fume hood . Safety protocols include wearing PPE (gloves, goggles) and avoiding inhalation due to hazards (H315, H319, H335) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and fluorine coupling patterns. For example, methylene protons adjacent to fluorine atoms show distinct splitting .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ at m/z 502.1284) .
  • Purity Analysis : HPLC or GC-MS using standards (e.g., CAS 1895-39-2) to detect impurities .

Advanced Research Questions

Q. How do fluorinated substituents influence the reactivity and stability of this compound?

The electron-withdrawing effect of fluorine atoms increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitutions or cycloadditions . However, steric hindrance from the difluoro group may slow reactions requiring planar transition states. Computational studies (e.g., DFT with B3LYP functionals) can model these effects, as demonstrated in thermochemical analyses of fluorinated acetates .

Q. How can computational methods resolve contradictions in reaction yields for this compound synthesis?

Discrepancies in yields (e.g., 21% vs. 57% in triazole formation ) may arise from solvent polarity, base strength, or catalyst efficiency. Density-functional theory (DFT) can optimize reaction coordinates by calculating activation energies for different pathways. For example, exact-exchange hybrid functionals (e.g., B3LYP) improve accuracy in predicting transition states .

Parameter Effect on Yield Evidence
Solvent polarity (DMF vs. morpholine)Higher polarity stabilizes intermediates, increasing yield
Base strength (K₃PO₄ vs. Cs₂CO₃)Stronger bases accelerate deprotonation but may cause side reactions

Q. What strategies mitigate gas evolution during reactions involving sodium 2-chloro-2,2-difluoroacetate?

Gas evolution (e.g., CO₂ from decarboxylation) can be managed by:

  • Controlled Addition : Gradual introduction of reagents to avoid rapid gas release .
  • Reactor Design : Use of pressure-equalized setups with gas traps .
  • Catalyst Optimization : Nickel or palladium catalysts may lower activation energy, reducing side reactions .

Methodological Considerations

Q. How does fluorination impact the compound’s pharmacokinetic properties in drug development?

Fluorine substituents improve metabolic stability and bioavailability by reducing basicity of adjacent amines and enhancing lipophilicity . For example, fluorinated analogs of kinase inhibitors show prolonged half-lives due to resistance to cytochrome P450 oxidation .

Q. What are the limitations of current synthetic protocols for this compound?

  • Low Yields in Cycloadditions : Steric bulk from fluorine atoms may hinder [3+2] cycloadditions, requiring excess azides or high-pressure conditions .
  • Scalability Issues : Exothermic reactions with sodium 2-chloro-2,2-difluoroacetate necessitate precise temperature control in large batches .

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